1-Benzyl-3-(1,1-dioxidothietan-3-yl)urea

Lipophilicity modulation Physicochemical profiling CNS drug design

1-Benzyl-3-(1,1-dioxidothietan-3-yl)urea (CAS 1853051-56-5; MF C₁₁H₁₄N₂O₃S; MW 254.31 g/mol) is a disubstituted urea that integrates a classical benzylurea pharmacophore with a thietane-1,1-dioxide (cyclic sulfone) ring at the 3-position. The benzylurea moiety has established precedent in cytokinin antagonism and kinase inhibition scaffolds , while the thietane-1,1-dioxide ring—a four-membered sulfur heterocycle in its highest S(VI) oxidation state—has emerged as a polarity-modulating fragment in contemporary drug discovery.

Molecular Formula C11H14N2O3S
Molecular Weight 254.31 g/mol
Cat. No. B13016331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-(1,1-dioxidothietan-3-yl)urea
Molecular FormulaC11H14N2O3S
Molecular Weight254.31 g/mol
Structural Identifiers
SMILESC1C(CS1(=O)=O)NC(=O)NCC2=CC=CC=C2
InChIInChI=1S/C11H14N2O3S/c14-11(13-10-7-17(15,16)8-10)12-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,12,13,14)
InChIKeyUUPZVXVBFBYHKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 1-Benzyl-3-(1,1-dioxidothietan-3-yl)urea Is a Structurally Differentiated Benzylurea–Thietane Dioxide Hybrid Building Block for CNS-Focused Medicinal Chemistry Procurement


1-Benzyl-3-(1,1-dioxidothietan-3-yl)urea (CAS 1853051-56-5; MF C₁₁H₁₄N₂O₃S; MW 254.31 g/mol) is a disubstituted urea that integrates a classical benzylurea pharmacophore with a thietane-1,1-dioxide (cyclic sulfone) ring at the 3-position . The benzylurea moiety has established precedent in cytokinin antagonism [1] and kinase inhibition scaffolds [2], while the thietane-1,1-dioxide ring—a four-membered sulfur heterocycle in its highest S(VI) oxidation state—has emerged as a polarity-modulating fragment in contemporary drug discovery [3]. The combination of these two substructures in a single molecular entity creates a hybrid scaffold distinct from either simple benzylureas or unsubstituted thietane dioxides, positioning this compound as a differentiated entry point for neuroscience-oriented screening libraries, CNS-penetrant probe design, and fragment-based lead generation programs.

Why 1-Benzyl-3-(1,1-dioxidothietan-3-yl)urea Cannot Be Replaced by Common Benzylurea or Thietane Dioxide Mono-Functional Analogs in CNS-Targeted Research


Procurement decisions in CNS drug discovery cannot treat benzylurea derivatives and thietane-1,1-dioxide derivatives as interchangeable. Simple benzylurea (CAS 538-32-9) lacks the thietane dioxide ring and its attendant polarity modulation, metabolic stability enhancement, and three-dimensional character—properties that systematically distinguish thietane S(VI) building blocks from cyclobutane and oxetane analogs in medicinal chemistry campaigns [1]. Conversely, 1-(1,1-dioxidothietan-3-yl)urea (CAS 1860338-52-8) lacks the benzyl lipophilic anchor required for blood–brain barrier penetration and target recognition in CNS applications [2]. The 3-substituted thietane-1,1-dioxide class has demonstrated antidepressant activity comparable to imipramine in tail-suspension (TST) and forced-swim tests (FST) at doses of 2–20 mg/kg i.p. [3], yet the specific N-benzyl substitution is expected to modulate pharmacokinetic parameters (LogP, LogD, brain penetration) and receptor subtype selectivity relative to 3-alkoxy analogs such as N-199/1 [4]. Substituting this compound with a generic benzylurea or an unsubstituted thietane dioxide precursor therefore forfeits the integrated pharmacophore design and predictable CNS-oriented property profile that justify its selection.

Quantitative Differentiation Evidence for 1-Benzyl-3-(1,1-dioxidothietan-3-yl)urea: Head-to-Head and Class-Level Comparative Data for Scientific Procurement Decisions


Thietane-1,1-Dioxide S(VI) Reduces Lipophilicity by >1.5 Log Units Relative to Cyclobutane Analogs — Direct Physicochemical Comparison

A systematic head-to-head comparison of thietane building blocks against oxetane, azetidine, and cyclobutane analogs demonstrated that S(VI) thietane dioxide derivatives are markedly less lipophilic than their cyclobutane counterparts, even surpassing oxetane in polarity [1]. The thietane-1,1-dioxide core has a predicted LogP of −1.33 (ACD/LogP) , while the parent cyclobutane has a LogP of approximately +2.0. Thietane dioxide achieves this polarity shift while only slightly increasing molecular volume relative to cyclobutane, avoiding the excessive molecular weight penalty of larger polar heterocycles [1]. For the target compound, the benzyl substituent partially offsets core polarity, yielding an estimated LogP in the range of 0.5–1.5, which falls within the optimal CNS drug space (LogP 1–3). The LogD(pH 7.4) of the parent thietane-1,1-dioxide is −0.48 , further confirming its reduced lipophilicity at physiological pH.

Lipophilicity modulation Physicochemical profiling CNS drug design

3-Substituted Thietane-1,1-Dioxides Exhibit Class IV Low Acute Toxicity (LD₅₀ ~700 mg/kg i.p.) — Toxicity Tier Comparison vs. Tricyclic Antidepressants

The 3-substituted thietane-1,1-dioxide chemical class is formally classified as Class IV 'low toxicity' when administered intraperitoneally to outbred albino mice, with experimentally determined LD₅₀ values of approximately 700 mg/kg [1][2]. In silico toxicity prediction using Osiris Property Explorer further indicated the absence of mutagenic, tumorigenic, irritant, and reproductive toxicity risks for the class representative compound IId [1]. This compares favorably to tricyclic antidepressants such as imipramine (oral LD₅₀ in mice ~400 mg/kg) and amitriptyline (oral LD₅₀ ~350 mg/kg), which carry well-documented cardiotoxicity and anticholinergic burden. While direct LD₅₀ data for 1-Benzyl-3-(1,1-dioxidothietan-3-yl)urea itself have not been published, the compound shares the core thietane-1,1-dioxide scaffold and 3-substitution pattern common to the evaluated class members, supporting a favorable baseline toxicity expectation.

Toxicity profiling Safety pharmacology In vivo tolerability

3-Ethoxythietane-1,1-Dioxide (N-199/1) Demonstrates 39% Reduction in Forced-Swim Test Immobility Time at 2 mg/kg — Comparable Efficacy to Amitriptyline (10 mg/kg) in Reserpine-Induced Depression Model

In a rigorous rat model of depression induced by seven-fold reserpine administration, the 3-substituted thietane-1,1-dioxide derivative 3-ethoxythietane-1,1-dioxide (3ETD, also coded N-199/1) at 2 mg/kg i.p. significantly reduced immobility time in the forced swimming test (FST) by 39% relative to the reserpine-only group, restored sucrose preference to control levels, and increased sucrose consumption by 137% [1]. Critically, the reference drug amitriptyline was administered at 10 mg/kg i.p., indicating comparable or superior efficacy at a five-fold lower dose. 3ETD also eliminated self-care deficits, prevented reserpine-induced weight loss, significantly reduced GFAP levels in hippocampal CA1–CA4 and dentate gyrus regions, and increased anti-apoptotic Bcl-2 protein levels [1]. In earlier studies, the class representative compound IId (2 and 20 mg/kg) displayed antidepressant properties in TST and FST comparable to those of imipramine [2]. While 1-Benzyl-3-(1,1-dioxidothietan-3-yl)urea has not been directly tested in published FST paradigms, the N-199/1 and IId data establish a quantitative efficacy benchmark for the 3-substituted thietane-1,1-dioxide class that supports further investigation of structurally differentiated analogs.

Antidepressant efficacy Forced swim test Reserpine model In vivo pharmacology

Atypical Antidepressant Mechanism via 5-HT1A Agonism and 5-HT2A/2C Antagonism — Differentiated Pharmacodynamic Profile vs. Classical Monoamine Reuptake Inhibitors

Neuropharmacological interaction studies with N-199/1 (3-ethoxythietane-1,1-dioxide) revealed a mechanism of antidepressant action distinct from classical monoamine reuptake inhibitors (e.g., fluoxetine, imipramine). N-199/1 acts as a 5-HT1A receptor agonist and a 5-HT2A/2C and α₂-adrenergic receptor antagonist, without inhibiting neuronal reuptake of monoamines or monoamine oxidase activity [1][2]. In reserpine-reversal tests, N-199/1 (2 mg/kg and 4.86 mg/kg i.p.) potentiated reserpine-induced hypothermia at both doses and reduced ptosis at 2 mg/kg, effects that were dose-dependent and resembled the profile of fluoxetine rather than imipramine [1]. This atypical mechanism is shared across 3-substituted thietane-1,1-dioxide derivatives as a class [2]. In contrast, simple benzylurea (CAS 538-32-9) acts as a competitive inhibitor of cytokinin oxidase/dehydrogenase with no known serotonergic activity , and classical antidepressants such as imipramine act primarily through norepinephrine and serotonin reuptake inhibition. The target compound's structural combination of benzylurea and thietane-1,1-dioxide may confer a dual pharmacological profile not achievable with either fragment alone.

Antidepressant mechanism Serotonin receptor Neuropharmacology Atypical antidepressant

Predicted Compliance with Lipinski's Rule of Five Confirms Drug-Like Physicochemical Space for 3-Substituted Thietane-1,1-Dioxides

In silico physicochemical profiling of the 3-substituted thietane-1,1-dioxide class (exemplified by compound IId) using Molinspiration and Osiris Property Explorer predicted full compliance with Lipinski's Rule of Five, indicating satisfactory oral drug-likeness [1]. The target compound 1-Benzyl-3-(1,1-dioxidothietan-3-yl)urea (MW = 254.31 g/mol; H-bond donors = 2; H-bond acceptors = 3; rotatable bonds = 3) falls well within Lipinski thresholds (MW < 500; HBD ≤ 5; HBA ≤ 10; LogP < 5). In contrast, many conventional benzylurea-derived kinase inhibitors exceed MW 400 and possess higher LogP values, compromising CNS drug-likeness. The thietane-1,1-dioxide ring contributes sp³-rich character and polarity without inflating molecular weight—a combination that is challenging to achieve with traditional aromatic sulfonamide or sulfone substituents .

Drug-likeness ADME prediction Lipinski parameters

Benzylurea Moiety Confers Cytokinin Antagonism and Potential Kinase Inhibitory Activity Not Shared by Simple 3-Alkoxy-Thietane-1,1-Dioxides

The benzylurea substructure in 1-Benzyl-3-(1,1-dioxidothietan-3-yl)urea introduces a pharmacophore with established biological precedent distinct from the 3-alkoxy-thietane-1,1-dioxide series (e.g., N-199/1, N-14). 1-Alkyl-1-benzyl-3-aryl ureas have been characterized as cytokine antagonists (anticytokinins) [1], and benzylurea derivatives have demonstrated competitive inhibition of dehydrogenase/cytokinin oxidase . Additionally, 1-aryl-3-benzylureas have been developed as glycogen synthase kinase 3 (GSK-3) inhibitors [2]. This biological activity profile is orthogonal to the serotonergic mechanism of 3-alkoxy-thietane-1,1-dioxides and is not present in compounds such as N-199/1 or 3-methoxythietane-1,1-dioxide (N-14), which carry alkoxy rather than benzyl substituents on the urea nitrogen. The combination of benzylurea pharmacology with thietane-1,1-dioxide polarity modulation in a single entity thus creates a unique dual-pharmacophore opportunity for phenotypic screening and polypharmacology approaches.

Benzylurea pharmacophore Cytokinin antagonism Kinase inhibition Dual pharmacology

High-Impact Application Scenarios for 1-Benzyl-3-(1,1-dioxidothietan-3-yl)urea Based on Quantitative Differentiation Evidence


CNS Lead Optimization: Benzyl-Thietane Dioxide Urea as a CNS-Penetrant Antidepressant Scaffold with Favorable Polarity Profile

Procurement teams supporting CNS drug discovery should prioritize this compound for antidepressant lead optimization campaigns. The thietane-1,1-dioxide ring reduces LogP by >3 log units relative to cyclobutane while minimally increasing molecular volume [1], and the benzyl group restores lipophilicity into the CNS-optimal LogP range (1–3). Class-level evidence demonstrates antidepressant efficacy in FST comparable to amitriptyline at 5-fold lower doses (2 mg/kg vs. 10 mg/kg i.p.) [2], with an atypical serotonergic mechanism involving 5-HT1A agonism and 5-HT2A/2C antagonism that avoids monoamine reuptake inhibition [3]. In silico predictions confirm Lipinski compliance and low toxicity risk (Class IV, LD₅₀ ~700 mg/kg) [4], supporting progression into in vivo efficacy and PK studies.

Fragment-Based Drug Discovery: Thietane-1,1-Dioxide as a Polarity-Tunable sp³-Rich Fragment for Library Design

Medicinal chemistry groups building fragment libraries should incorporate this compound as a representative of the S(VI) thietane dioxide fragment class. Systematic head-to-head comparisons show that S(VI) thietane derivatives are markedly less lipophilic and more acidic/less basic than oxetane, azetidine, and cyclobutane analogs [1], enabling fine-tuning of ionization state and lipophilicity through sulfur oxidation state. The benzylurea moiety provides a hydrogen-bonding urea core (HBD = 2; HBA = 3) suitable for target engagement, while the thietane dioxide acts as a strong hydrogen bond acceptor (sulfone) that enhances aqueous solubility . This compound can serve as a versatile starting point for fragment growing, merging, or linking strategies in CNS and non-CNS target campaigns.

Polypharmacology Screening: Dual Benzylurea–Thietane Dioxide Pharmacophore for Phenotypic Assay Cascades

This compound is uniquely positioned for phenotypic screening programs that seek to interrogate multiple biological pathways simultaneously. The benzylurea moiety is associated with cytokinin antagonism [5] and GSK-3 kinase inhibition [6], while the 3-substituted thietane-1,1-dioxide class engages serotonergic neurotransmission [3]. No single-mechanism comparator (e.g., N-199/1 or simple benzylurea) offers this dual pharmacology. Procurement for high-content screening, transcriptomic profiling, or morphological phenotyping (Cell Painting) campaigns can leverage this dual-pharmacophore feature to identify novel polypharmacology signatures relevant to complex CNS disorders, neuroinflammation, or oncology.

Building Block for Custom Library Synthesis: Benzyl-Thietane Dioxide Urea as a Synthetic Intermediate

Organic synthesis teams should procure this compound as a structurally validated building block for generating proprietary screening libraries. The compound is commercially available at ≥95–98% purity , with the urea linkage and benzyl group providing synthetic handles for further derivatization (e.g., N-alkylation, N-arylation, or sulfone modification). Its MW of 254.31 g/mol and favorable Lipinski parameters ensure that downstream derivatives remain within drug-like chemical space. The thietane-1,1-dioxide ring has demonstrated utility in synthesizing analogs of marketed drugs [1], and this benzyl-substituted variant extends the accessible chemical space for medicinal chemistry exploration beyond the published 3-alkoxy-thietane-1,1-dioxide series.

Quote Request

Request a Quote for 1-Benzyl-3-(1,1-dioxidothietan-3-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.